molecular formula C28H38N2O3 B14434145 4-Propionyl-4'-n-tridecanoyloxyazobenzene CAS No. 76204-59-6

4-Propionyl-4'-n-tridecanoyloxyazobenzene

Cat. No.: B14434145
CAS No.: 76204-59-6
M. Wt: 450.6 g/mol
InChI Key: FFEMJSHTGJQOPX-UHFFFAOYSA-N
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Description

4-Propionyl-4’-n-tridecanoyloxyazobenzene is an organic compound with the molecular formula C28H38N2O3 and a molecular weight of 450.6129 . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications such as molecular switches and sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propionyl-4’-n-tridecanoyloxyazobenzene typically involves the following steps:

    Diazotization: The starting material, aniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.

    Acylation: The azobenzene core undergoes acylation with propionyl chloride (CH3CH2COCl) and tridecanoic acid (C13H27COOH) in the presence of a suitable catalyst to introduce the propionyl and tridecanoyloxy groups.

Industrial Production Methods

Industrial production of 4-Propionyl-4’-n-tridecanoyloxyazobenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Propionyl-4’-n-tridecanoyloxyazobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Na2S2O4 in aqueous solution or H2 with a palladium catalyst.

    Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and Br2/FeBr3 for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of hydrazo compounds or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-Propionyl-4’-n-tridecanoyloxyazobenzene has a wide range of scientific research applications:

    Chemistry: Used as a photochromic material in molecular switches and sensors.

    Biology: Employed in the study of protein-ligand interactions and as a probe for studying cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers with tunable properties.

Mechanism of Action

The mechanism of action of 4-Propionyl-4’-n-tridecanoyloxyazobenzene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible isomerization between the trans and cis forms. This structural change can modulate the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby influencing various biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propionyl-4’-n-tridecanoyloxyazobenzene is unique due to its specific combination of propionyl and tridecanoyloxy groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring precise control over molecular interactions and photoresponsive behavior.

Properties

76204-59-6

Molecular Formula

C28H38N2O3

Molecular Weight

450.6 g/mol

IUPAC Name

[4-[(4-propanoylphenyl)diazenyl]phenyl] tridecanoate

InChI

InChI=1S/C28H38N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-28(32)33-26-21-19-25(20-22-26)30-29-24-17-15-23(16-18-24)27(31)4-2/h15-22H,3-14H2,1-2H3

InChI Key

FFEMJSHTGJQOPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC

Origin of Product

United States

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